5-methoxycarbonyl-1H-indazole-3-carboxylic acid
Overview
Description
5-methoxycarbonyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
The primary target of 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester is the Sphingosine-1 phosphate receptor-1 (S1P1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, S1P1, and influences its activation and desensitization . Activation of S1P1 helps maintain the integrity of the endothelial barrier, while desensitization of S1P1 can lead to peripheral blood lymphopenia .
Biochemical Pathways
Given its target, it’s likely involved in the sphingosine-1-phosphate signaling pathway, which plays a key role in immune cell trafficking, endothelial development, and other critical biological processes .
Pharmacokinetics
The compound has a predicted boiling point of 4898±250 °C and a density of 1513±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The activation of S1P1 by 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester helps maintain the integrity of the endothelial barrier . On the other hand, desensitization of S1P1 can lead to peripheral blood lymphopenia , a condition characterized by low levels of lymphocytes in the blood.
Preparation Methods
The synthesis of 5-methoxycarbonyl-1H-indazole-3-carboxylic acid involves several steps. One common method includes the reaction of indazole with appropriate carboxylating agents under controlled conditions. The reaction typically requires a solvent such as anhydrous acetic acid and a catalyst like phosphorus oxychloride. The mixture is heated under reflux conditions to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-methoxycarbonyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
5-methoxycarbonyl-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
5-methoxycarbonyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-Methyl-1H-indazole-3-carboxylic acid: This compound has a similar structure but lacks the ester group, which can affect its reactivity and applications.
1H-Indazole-3-carboxylic acid: Another related compound, differing in the position and number of carboxyl groups.
Properties
IUPAC Name |
5-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-7-6(4-5)8(9(13)14)12-11-7/h2-4H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJGPVJOUUPTSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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